molecular formula C8H13NO B6218270 4,4-dimethyl-5-azaspiro[2.4]heptan-6-one CAS No. 2763776-35-6

4,4-dimethyl-5-azaspiro[2.4]heptan-6-one

Cat. No.: B6218270
CAS No.: 2763776-35-6
M. Wt: 139.2
InChI Key:
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Description

4,4-dimethyl-5-azaspiro[2.4]heptan-6-one is a unique organic compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5-azaspiro[2.4]heptan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of a cyclopropane derivative with an amine under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,4-dimethyl-5-azaspiro[2.4]heptan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-dimethyl-5-azaspiro[2.4]heptan-6-one exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-azaspiro[2.4]heptan-6-one: A similar spirocyclic compound with comparable properties.

    5-azaspiro[2.4]heptan-7-amine: Another related compound with a different functional group.

Uniqueness

4,4-dimethyl-5-azaspiro[2.4]heptan-6-one is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2763776-35-6

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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